molecular formula C12H22N2O B1469002 1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one CAS No. 1343226-87-8

1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one

Cat. No.: B1469002
CAS No.: 1343226-87-8
M. Wt: 210.32 g/mol
InChI Key: LVGGUQVKMLCFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, where it acts as an autoreceptor and heteroreceptor to regulate the release of histamine and other neurotransmitters .

Mode of Action

This compound interacts with the histamine H3 receptor as an agonist This means it binds to the receptor and activates it, leading to a response

Biochemical Pathways

Upon activation of the histamine H3 receptor, there is a decrease in the production of cyclic adenosine monophosphate (cAMP) . This molecule is a crucial secondary messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. The downstream effects of this pathway are complex and depend on the specific cellular context.

Pharmacokinetics

The compound has been noted for its good metabolic stability and weak activity on cytochrome p450 enzymes , which are key factors in drug metabolism and can impact bioavailability.

Biochemical Analysis

Biochemical Properties

1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions are crucial as they can modulate signaling pathways and cellular responses. The compound’s ability to bind to specific active sites on enzymes suggests its potential as an inhibitor or activator in biochemical assays .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s role in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular processes, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in various applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-3-cyclohexylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-11-8-14(9-11)12(15)7-6-10-4-2-1-3-5-10/h10-11H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGGUQVKMLCFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.